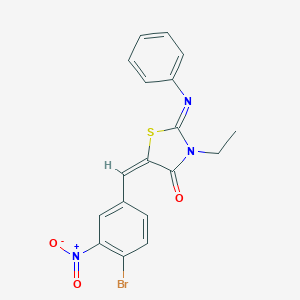![molecular formula C23H19BrFN3OS B297662 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
作用機序
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in gene transcription and are often overexpressed in cancer cells. By inhibiting BET proteins, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have a significant impact on the expression of various genes involved in cancer progression, inflammation, and immune response. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and promoting tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is its specificity for BET proteins, which reduces the risk of off-target effects. However, it is also important to note that the efficacy of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one may vary depending on the type of cancer or disease being studied. In addition, the synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can be challenging and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several potential future directions for research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. In addition, further studies are needed to determine the optimal dosage and treatment duration for specific diseases. Finally, the potential use of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
In conclusion, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is a promising small molecule inhibitor with potential therapeutic applications in various fields of research. Its specificity for BET proteins and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one involves the condensation of 5-bromoindole-3-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base, followed by the addition of 2-fluorobenzaldehyde and a thiazolidinone core. The final product is obtained after purification by column chromatography.
科学的研究の応用
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and leukemia. In addition, it has shown promise as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
特性
製品名 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C23H19BrFN3OS |
分子量 |
484.4 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrFN3OS/c24-15-9-10-19-17(12-15)14(13-26-19)11-21-22(29)28(16-5-1-2-6-16)23(30-21)27-20-8-4-3-7-18(20)25/h3-4,7-13,16,26H,1-2,5-6H2/b21-11-,27-23? |
InChIキー |
UEUMTYNOQHBLPJ-JAGJEXPRSA-N |
異性体SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/SC2=NC5=CC=CC=C5F |
SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
正規SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)